2,2-Dimethyldodecanoyl chloride
Description
2,2-Dimethyldodecanoyl chloride is a branched-chain acyl chloride with a 12-carbon backbone and two methyl groups at the α-position (second carbon). The compound is expected to exhibit properties typical of branched acyl chlorides, such as reduced boiling points compared to straight-chain isomers and steric hindrance influencing reactivity. Its primary applications likely align with other acyl chlorides, serving as intermediates in pharmaceuticals, agrochemicals, and polymer synthesis.
Properties
CAS No. |
60631-34-7 |
|---|---|
Molecular Formula |
C14H27ClO |
Molecular Weight |
246.81 g/mol |
IUPAC Name |
2,2-dimethyldodecanoyl chloride |
InChI |
InChI=1S/C14H27ClO/c1-4-5-6-7-8-9-10-11-12-14(2,3)13(15)16/h4-12H2,1-3H3 |
InChI Key |
NADXKBWZHGIWEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)(C)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
| Compound | Molecular Formula | Chain Length | Branching Position | Key Structural Features |
|---|---|---|---|---|
| 2,2-Dimethyldodecanoyl chloride | C₁₃H₂₅ClO (inferred) | C12 | α (C2) | Two methyl groups at C2 |
| Dodecanoyl chloride | C₁₂H₂₃ClO | C12 | None (straight) | Linear carbon chain |
| Pivaloyl chloride | C₅H₉ClO | C3 | α (C2) | Two methyl groups at C2 |
| 2,2-Dimethylbutyryl chloride | C₆H₁₁ClO | C4 | α (C2) | Two methyl groups at C2 |
| Decanoyl chloride | C₁₀H₁₉ClO | C10 | None (straight) | Linear carbon chain |
Key Observations :
Physical and Chemical Properties
Notes:
- *Estimated values for 2,2-dimethyldodecanoyl chloride are based on trends from shorter-chain analogs.
- Branching reduces boiling points: Pivaloyl chloride (C5) boils at 105°C vs. straight-chain pentanoyl chloride (C5) at ~128°C .
- Longer chains (e.g., dodecanoyl) increase thermal stability and viscosity .
Reactivity Trends :
- Steric Effects : Branched acyl chlorides like pivaloyl chloride exhibit slower reaction kinetics in nucleophilic acyl substitutions due to hindered access to the carbonyl carbon . This property is exploited in controlled syntheses, such as peptide coupling, where selectivity is critical.
- Chain Length: Longer chains (e.g., dodecanoyl) enhance lipid solubility, making them suitable for synthesizing lipophilic drugs or surfactants .
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